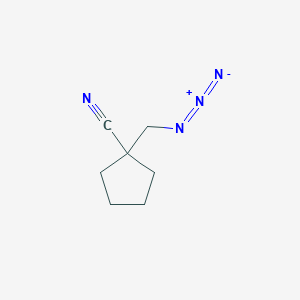
methyl 5-(N-(4-chlorophenyl)sulfamoyl)-3-ethyl-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(N-(4-chlorophenyl)sulfamoyl)-3-ethyl-1H-pyrazole-4-carboxylate is a complex organic compound that features a pyrazole ring substituted with a methyl ester, an ethyl group, and a sulfamoyl group attached to a 4-chlorophenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(N-(4-chlorophenyl)sulfamoyl)-3-ethyl-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common route includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the sulfamoyl group and the esterification process. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes. These methods would be designed to maximize efficiency and minimize waste, often employing advanced techniques such as microwave-assisted synthesis or catalytic processes to enhance reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-(N-(4-chlorophenyl)sulfamoyl)-3-ethyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Aplicaciones Científicas De Investigación
Methyl 5-(N-(4-chlorophenyl)sulfamoyl)-3-ethyl-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions or as a probe in cellular studies.
Industry: The compound may be used in the development of new materials with unique properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action for methyl 5-(N-(4-chlorophenyl)sulfamoyl)-3-ethyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form strong interactions with active sites, while the pyrazole ring provides a stable scaffold for binding. These interactions can modulate the activity of the target, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents, such as:
- Methyl 5-(N-(4-bromophenyl)sulfamoyl)-3-ethyl-1H-pyrazole-4-carboxylate
- Methyl 5-(N-(4-methylphenyl)sulfamoyl)-3-ethyl-1H-pyrazole-4-carboxylate
Uniqueness
The uniqueness of methyl 5-(N-(4-chlorophenyl)sulfamoyl)-3-ethyl-1H-pyrazole-4-carboxylate lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the 4-chlorophenyl group, in particular, can influence the compound’s reactivity and interaction with molecular targets, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
methyl 3-[(4-chlorophenyl)sulfamoyl]-5-ethyl-1H-pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O4S/c1-3-10-11(13(18)21-2)12(16-15-10)22(19,20)17-9-6-4-8(14)5-7-9/h4-7,17H,3H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCNXFIKGQSHCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)S(=O)(=O)NC2=CC=C(C=C2)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(3-Methoxybenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2653586.png)
![N-(2-ethoxyphenyl)-2-{[4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2653589.png)
![3-[(4-chlorophenyl)methyl]-7-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2653590.png)
![N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2653593.png)

![6-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2653598.png)
![(5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-(2-fluorophenyl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B2653600.png)
![3,8'-Dimethyl-4-oxospiro[1,3-benzoxazine-2,2'-chromene]-6'-carbaldehyde](/img/structure/B2653601.png)

![7-phenyl-4-[4-(pyrrolidine-1-sulfonyl)benzoyl]-1lambda6,4-thiazepane-1,1-dione](/img/structure/B2653605.png)

![N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2653607.png)
